molecular formula C12H11NO3 B8551038 methyl 2-(1-methyl-1H-indol-4-yl)-2-oxoacetate

methyl 2-(1-methyl-1H-indol-4-yl)-2-oxoacetate

Cat. No.: B8551038
M. Wt: 217.22 g/mol
InChI Key: WHDUESHLLMLOHL-UHFFFAOYSA-N
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Description

methyl 2-(1-methyl-1H-indol-4-yl)-2-oxoacetate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-methyl-1H-indol-4-yl)-2-oxoacetate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of methylation and esterification reactions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(1-methyl-1H-indol-4-yl)-2-oxoacetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted indole derivatives.

Scientific Research Applications

methyl 2-(1-methyl-1H-indol-4-yl)-2-oxoacetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-(1-methyl-1H-indol-4-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-(1-methyl-1H-indol-4-yl)-2-oxoacetate include other indole derivatives, such as:

  • Indole-3-acetic acid
  • Indole-3-butyric acid
  • Indole-3-carbinol

Uniqueness

What sets this compound apart from other similar compounds is its unique chemical structure, which imparts specific properties and activities

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 2-(1-methylindol-4-yl)-2-oxoacetate

InChI

InChI=1S/C12H11NO3/c1-13-7-6-8-9(4-3-5-10(8)13)11(14)12(15)16-2/h3-7H,1-2H3

InChI Key

WHDUESHLLMLOHL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)C(=O)OC

Origin of Product

United States

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